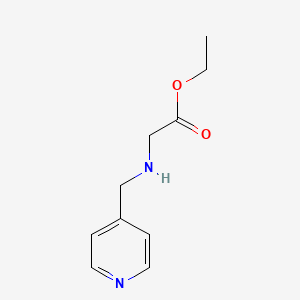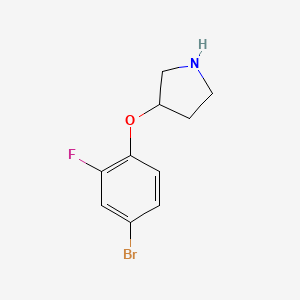
3-(2-Nitrovinyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitrovinyl)benzonitrile is an organic compound with the molecular formula C9H6N2O2 It is a derivative of benzonitrile, where a nitroethenyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Benzaldehyde and Nitroethane: One common method involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium ethoxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product.
From Benzonitrile and Nitroethene: Another method involves the reaction of benzonitrile with nitroethene under basic conditions. This reaction typically requires a strong base such as potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for benzonitrile, 3-(2-nitroethenyl)- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-(2-Nitrovinyl)benzonitrile can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in benzonitrile, 3-(2-nitroethenyl)- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitroethenyl group can be replaced by other substituents. Common reagents for these reactions include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitrobenzoic acids and related compounds.
Reduction: Aminobenzonitriles.
Substitution: Halogenated benzonitriles and sulfonated benzonitriles.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitrovinyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and nitrile groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile, 3-(2-nitroethenyl)- involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can alter the activity of biological molecules. The compound can also form coordination complexes with metal ions, influencing their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: The parent compound, which lacks the nitroethenyl group.
3-Nitrobenzonitrile: Similar structure but with a nitro group directly attached to the benzene ring.
4-(2-Nitroethenyl)benzonitrile: Similar structure but with the nitroethenyl group in the para position.
Uniqueness
3-(2-Nitrovinyl)benzonitrile is unique due to the presence of both a nitrile and a nitroethenyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
62248-92-4 |
|---|---|
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
3-[(E)-2-nitroethenyl]benzonitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-6H/b5-4+ |
InChI-Schlüssel |
CDJHTQWXSZMZNZ-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C#N)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)




![2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B8271479.png)



